molecular formula C11H14O3 B3041728 Methyl 3-isopropoxybenzoate CAS No. 350989-42-3

Methyl 3-isopropoxybenzoate

Cat. No.: B3041728
CAS No.: 350989-42-3
M. Wt: 194.23 g/mol
InChI Key: GKWWRXCPQAQURQ-UHFFFAOYSA-N
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Description

Methyl 3-isopropoxybenzoate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the benzene ring is substituted with an isopropoxy group at the meta position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-isopropoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-isopropoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the reaction of 3-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate to form 3-isopropoxybenzoic acid, which is then esterified with methanol .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 3-isopropoxybenzoate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it can act as a substrate that undergoes transformation by the enzyme, leading to the formation of specific products . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-isopropoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 3-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-10-6-4-5-9(7-10)11(12)13-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWWRXCPQAQURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3-hydroxybenzoate (1 eq.) and 2-bromopropane (2 eq.) were dissolved in DMF. Subsequent to addition of potassium carbonate (2 eq.), the resulting mixture was stirred at 100° C. for 24 hours. The mixture was charged into water. Subsequent to extraction with ethyl acetate, the organic layer was washed with 1 N aqueous solution of sodium hydroxide and a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure, whereby the title compound was obtained (yield: 49%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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